Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. N-Benzylbutanamide and N-Benzylacetamide Analogs
The target compound (CAS 392320-23-9) exhibits a computed XLogP3 value of 5.7, which is 0.4 log units higher than the linear butanamide analog N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide (CAS 392320-19-3, XLogP3 = 5.3) and 1.3 log units higher than the acetamide analog N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide (CAS 392320-12-6, XLogP3 = 4.4) [1][2][3]. All values are computed by the XLogP3 algorithm (PubChem release 2025.09.15). The ~0.4-unit increase from the butanamide analog is attributable to the additional branching methyl group in the isovaleryl side chain, which adds hydrophobic surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 (CID 4181512) |
| Comparator Or Baseline | N-benzylbutanamide analog (CID 3458600): XLogP3 = 5.3; N-benzylacetamide analog (CID 3493982): XLogP3 = 4.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. butanamide analog; ΔXLogP3 = +1.3 vs. acetamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release; identical computational method applied across all three compounds |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted screening programs; the 0.4-unit difference places the target compound closer to the upper boundary of favorable oral absorption (Lipinski's Rule of 5) compared to the already-lipophilic butanamide analog.
- [1] PubChem CID 4181512. Computed Properties: XLogP3-AA = 5.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/392320-23-9 View Source
- [2] PubChem CID 3458600. Computed Properties: XLogP3-AA = 5.3. N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide. https://pubchem.ncbi.nlm.nih.gov/compound/392320-19-3 View Source
- [3] PubChem CID 3493982. Computed Properties: XLogP3-AA = 4.4. N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/392320-12-6 View Source
